

Application of 4-Bromo-5-methylpicolinonitrile in kinase inhibitor synthesis

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Compound of Interest

Compound Name: **4-Bromo-5-methylpicolinonitrile**

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An Application Guide to the Strategic Use of **4-Bromo-5-methylpicolinonitrile** in the Synthesis of Advanced Kinase Inhibitors

Authored by: A Senior Application Scientist

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the application of **4-bromo-5-methylpicolinonitrile** in the synthesis of potent kinase inhibitors. We will delve into the strategic advantages of this building block, its specific reactivity, and its successful implementation in the synthesis of the third-generation ALK/ROS1 inhibitor, Lorlatinib.

Introduction: The Role of Privileged Scaffolds in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major focus for therapeutic intervention.^{[1][2]} Kinase inhibitors have revolutionized cancer treatment, but the development of drug resistance remains a significant challenge.^{[1][3]}

In the quest for novel, potent, and selective kinase inhibitors, medicinal chemistry has embraced the concept of "scaffold-based design".^[4] This paradigm focuses on identifying and utilizing "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets.^{[5][6][7]} These scaffolds serve as a robust starting point for developing new

drugs with improved properties. The substituted pyridine ring, a core feature of **4-bromo-5-methylpicolinonitrile**, is one such privileged structure, frequently found in inhibitors targeting the ATP-binding pocket of kinases.[\[8\]](#)

4-Bromo-5-methylpicolinonitrile, in particular, has emerged as a valuable intermediate. Its unique arrangement of a reactive bromine atom, a cyano group, and a methyl group on a pyridine core provides a versatile platform for constructing complex molecular architectures, as exemplified by the potent, macrocyclic ALK/ROS1 inhibitor, Lorlatinib (PF-06463922).[\[3\]](#)[\[9\]](#)[\[10\]](#)

Physicochemical Properties and Reactivity Profile

4-Bromo-5-methylpicolinonitrile is a stable, solid compound under standard conditions. Its utility in synthesis is derived from its distinct reactive sites, which allow for sequential, controlled modifications.

Property	Value	Reference
Chemical Name	4-Bromo-5-methylpicolinonitrile	[11]
Synonym(s)	4-bromo-5-methyl-2-pyridinecarbonitrile	[12]
CAS Number	1353856-72-0	[11]
Molecular Formula	C ₇ H ₅ BrN ₂	[13]
Molecular Weight	197.03 g/mol	[13]
Appearance	Solid	[12] [14]
Purity	Typically ≥97%	[12]
Storage	Inert atmosphere, 2-8°C	[12]

Key Reactive Centers:

- **C4-Bromine Atom:** This is the primary site for functionalization. The carbon-bromine bond is highly susceptible to palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of aryl, heteroaryl, or vinyl groups via Suzuki-Miyaura coupling, or the formation of crucial carbon-nitrogen bonds through Buchwald-Hartwig amination.[\[15\]](#)[\[16\]](#)[\[17\]](#)

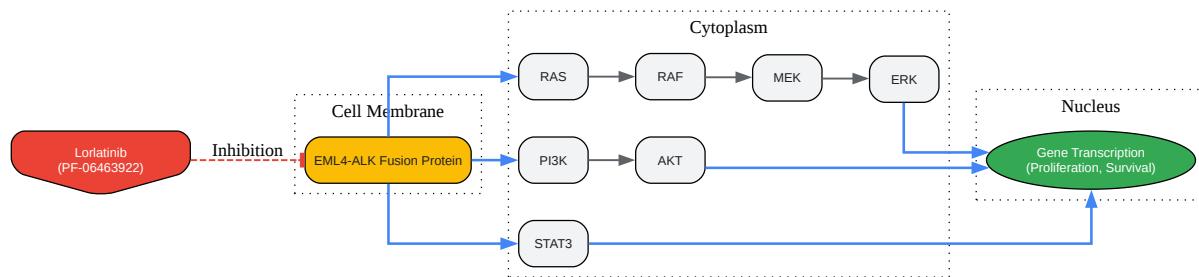
The reactivity order for halides in these reactions is generally I > Br > Cl, making the bromide an ideal compromise of reactivity and stability.[18][19]

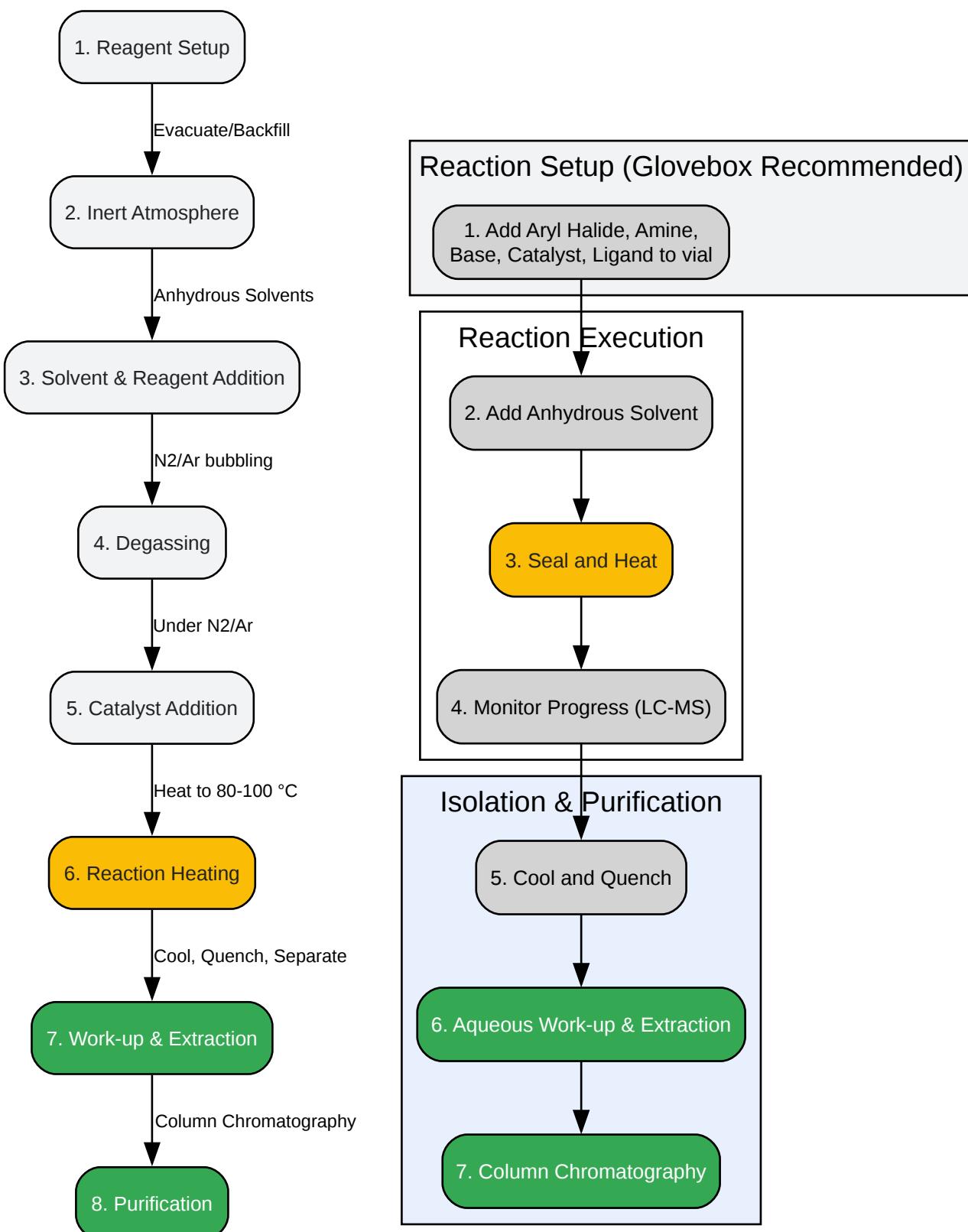
- C2-Nitrile Group: The cyano group is a key pharmacophoric feature. It can act as a hydrogen bond acceptor, interacting with key residues in the kinase hinge region. Furthermore, it can serve as a synthetic handle for transformation into other functional groups if required.
- Pyridine Ring: The nitrogen atom in the pyridine ring influences the electron distribution of the molecule, affecting the reactivity of the C-Br bond and providing a potential site for hydrogen bonding in the final inhibitor-target complex.

Application Showcase: Synthesis of Lorlatinib (PF-06463922)

Lorlatinib is a third-generation, brain-penetrant inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinases.[3][9] It was specifically designed to overcome resistance mutations that arise during treatment with first- and second-generation ALK inhibitors and to treat brain metastases.[3][20][21] The synthesis of its complex macrocyclic structure critically employs **4-bromo-5-methylpicolinonitrile** as a central building block.

The ALK signaling pathway, when constitutively activated by genetic rearrangements (e.g., EML4-ALK), drives tumor cell proliferation and survival through downstream pathways like PI3K/AKT and RAS/RAF/MEK.[2] Lorlatinib potently inhibits the ALK kinase, blocking these oncogenic signals.[9][22]



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